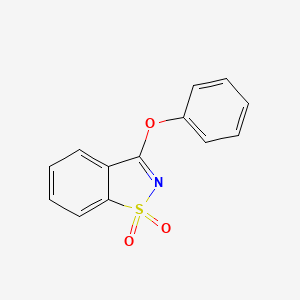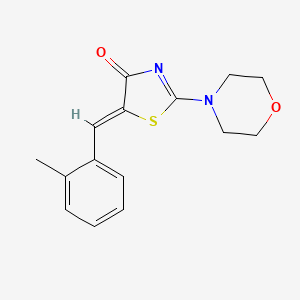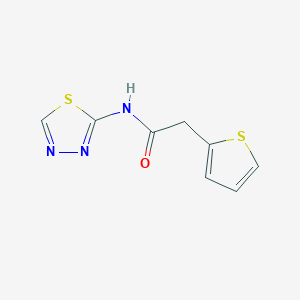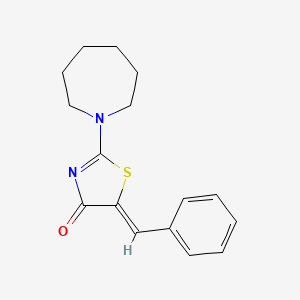
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The interest in compounds with complex sulfonamide and pyridinyl groups, such as "N2-(2,3-dimethylphenyl)-N2-(methylsulfonyl)-N1-3-pyridinylglycinamide," stems from their potential applications in various fields, including organic synthesis and pharmaceutical chemistry. These compounds often exhibit unique chemical and physical properties due to the presence of specific functional groups.
Synthesis Analysis
The synthesis of complex organic molecules often involves multistep reactions, including heteroannulation reactions. For example, Bagley et al. (2005) described the synthesis of dimethyl sulfomycinamate, a compound related to thiopeptide antibiotics, through a 13-step Bohlmann-Rahtz heteroannulation process starting from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (Bagley et al., 2005).
Molecular Structure Analysis
The analysis of molecular structure often involves X-ray crystallography. Rublova et al. (2017) synthesized two isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and analyzed their molecular and electronic structures using X-ray single crystal diffraction and restricted Hartree-Fock method calculations (Rublova et al., 2017).
Chemical Reactions and Properties
The reactivity of sulfonamide compounds can be explored through their participation in various chemical reactions, such as the synthesis of N-Sulfonylformamidines via copper-catalyzed C-N bond cleavage from N-(2-pyridinylmethyl)benzenesulfonamides as reported by Xiao-zhong Wang et al. (2022) (Wang et al., 2022).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, thermal stability, and crystallinity, can significantly affect their application potential. The solubility and thermal stability of a ternary mixture containing N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide, for instance, were characterized by Shin and Cairns (2008), demonstrating the importance of these properties in developing efficient electrolytes for Li/S cells (Shin & Cairns, 2008).
Chemical Properties Analysis
Investigating the chemical properties, such as reactivity and bonding patterns, of sulfonamide and pyridinyl compounds can provide insights into their potential applications. For example, the study of N-aminosulfamide peptide mimics by Turcotte et al. (2012) explores the synthesis of these peptidomimetics, highlighting the importance of understanding the chemical properties of these compounds (Turcotte et al., 2012).
Applications De Recherche Scientifique
Colour Tuning in Iridium Complexes
A study by Ertl et al. (2015) explored the color tuning capabilities of cationic bis-cyclometallated iridium(III) complexes, which incorporate cyclometallating ligands based on 2-phenylpyridine with electron-withdrawing sulfone substituents. These complexes are notable for their green or blue emission, which is dependent on the positioning of the methylsulfonyl group. They exhibit high photoluminescence quantum yields in de-aerated solution, showing potential for use in light-emitting electrochemical cells (LECs) (Ertl et al., 2015).
Synthetic Chemistry and Antibiotics
The synthesis of dimethyl sulfomycinamate, an acidic methanolysis product from the sulfomycin family of thiopeptide antibiotics, demonstrates the chemical versatility of compounds related to N2-(2,3-dimethylphenyl)-N2-(methylsulfonyl)-N1-3-pyridinylglycinamide. Bagley et al. (2005) achieved this synthesis through a multistep process, highlighting the compound's relevance in the synthesis of complex molecules and potential medicinal applications (Bagley et al., 2005).
Electrolytes for Energy Storage
Shin and Cairns (2008) examined the use of N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide mixed with poly(ethylene glycol) dimethyl ether as an electrolyte in lithium/sulfur cells. Their findings indicate improvements in thermal stability and ionic conductivity, suggesting potential applications of related sulfonyl compounds in advanced energy storage technologies (Shin & Cairns, 2008).
Advanced Material Development
Research by Sheng et al. (2008) on aromatic poly(ether ketone)s containing pendant methyl groups and sulfone linkages showcases the application of these compounds in developing materials with high glass-transition temperatures, excellent thermal stability, and good solubility in common organic solvents. This suggests their potential use in creating robust, high-performance polymers (Sheng et al., 2008).
Propriétés
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-6-4-8-15(13(12)2)19(23(3,21)22)11-16(20)18-14-7-5-9-17-10-14/h4-10H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRUGIRAYRPDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)
![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)






![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)